Amyloid beta-protein (20-29) trifluoroacetate is a peptide fragment derived from the larger amyloid beta-protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment consists of amino acids 20 to 29 of the amyloid beta-protein, and its trifluoroacetate form is often used in research due to its stability and solubility properties. The study of this peptide is crucial for understanding the mechanisms of amyloid formation and its role in neurodegenerative diseases.
Amyloid beta-protein is produced through the proteolytic cleavage of amyloid precursor protein. The specific segment (20-29) can be synthesized chemically or isolated from biological samples. Research has shown that this peptide plays a significant role in the aggregation process leading to amyloid plaque formation, which is a hallmark of Alzheimer's disease .
Amyloid beta-protein (20-29) trifluoroacetate falls under the classification of neurotoxic peptides. It is categorized as a fragment of a larger protein involved in amyloid fibril formation, which is critical in neurodegenerative disorders. Its classification can also extend to synthetic peptides used in biochemical research and therapeutic studies.
The synthesis of amyloid beta-protein (20-29) trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain, utilizing protective groups to ensure correct assembly.
The molecular structure of amyloid beta-protein (20-29) trifluoroacetate reveals a significant conformational propensity towards aggregation. The segment contains key residues that facilitate β-sheet formation, contributing to its amyloidogenic properties.
Recent studies have employed techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the structure of this peptide fragment. These studies indicate that residues within this segment can adopt a kinked β-helix-like turn, which is crucial for its interaction with other amyloid-forming peptides .
Amyloid beta-protein (20-29) trifluoroacetate participates in several chemical reactions related to protein aggregation:
The kinetics of fibril formation can be monitored using Thioflavin T fluorescence assays, which indicate the presence of aggregated species . Additionally, mass spectrometry can be utilized to analyze fragmentation patterns during proteolytic digestion, providing insights into its stability and aggregation behavior .
The mechanism by which amyloid beta-protein (20-29) trifluoroacetate exerts its effects involves several steps:
Experimental data suggest that specific residues within this segment enhance its aggregation rates and stability, particularly under conditions mimicking those found in biological systems .
Amyloid beta-protein (20-29) trifluoroacetate is typically characterized by:
The chemical properties include:
Relevant data from studies indicate that environmental factors such as pH and temperature significantly affect its aggregation behavior .
Amyloid beta-protein (20-29) trifluoroacetate has several applications in scientific research:
The Aβ(20-29) fragment serves as a critical molecular determinant governing the structural landscape of full-length amyloid-β. Site-specific chiral substitutions within this decapeptide induce profound conformational shifts that illuminate phenotypic heterogeneity in Alzheimer’s disease. Experimental studies demonstrate that introducing D-amino acids at residues Asp23 or Ser26 significantly alters secondary structure populations under physiologically relevant conditions. In acidic buffer (pH 3), wild-type Aβ(20-29) adopts random coil (RC) with β-turn configurations, whereas [D-Ser²⁶]Aβ(20-29) acquires polyproline type II (PPII) helices alongside β-turns, and [D-Asp²³]Aβ(20–29) transitions predominantly to PPII conformations [1]. This stereochemical editing mirrors natural post-translational modifications that generate structural proteoforms.
Solvent environment further modulates conformational plasticity: In 2,2,2-trifluoroethanol (TFE), wild-type Aβ(20-29) forms 3₁₀-helices, while D-substituted variants exhibit α-helical or persistent coil structures [1]. These findings establish that minor sequence variations within Aβ(20-29) dictate higher-order assembly phenotypes, potentially explaining region-specific amyloid deposition patterns and differential clinical manifestations observed across Alzheimer’s subtypes. Solid-state vibrational circular dichroism confirms environmental dependency, showing dehydrated peptide films adopt distinct architectures compared to solution states [1].
Table 1: Conformational Preferences of Aβ(20-29) Variants
Variant | 10 mM Acetate (pH 3) | 90% TFE/Water | Key Structural Elements |
---|---|---|---|
Wild-type | Random coil + β-turn | 3₁₀-helix | 1651 cm⁻¹ (VCD), 222 nm (CD) |
[D-Asp²³]Aβ(20-29) | Predominant PPII | α-helix | 1646 cm⁻¹ (VA), 218 nm (ECD) |
[D-Ser²⁶]Aβ(20-29) | PPII + β-turn | Random coil | 1647 cm⁻¹ (VA), 230 nm (ECD) |
The Aβ(20-29) segment operates as an essential structural capacitor capable of storing diverse amyloid "strain" information through conformational polymorphism. Molecular analyses reveal that residue-specific perturbations propagate long-range structural effects governing fibril architecture. Central to this phenomenon is the Phe²³-Phe²³ aromatic stacking interface observed in islet amyloid polypeptide IAPP(20-29), an amyloidogenic homolog. Computational simulations demonstrate that small molecules disrupting Phe²³ interactions effectively inhibit β-strand formation [4], validating this motif as a strain-determining node.
Experimental evidence shows dehydration forces radically remodel Aβ(20-29) conformers, generating solid-state structures distinct from solution-phase assemblies [1]. This environmental sensitivity enables a single sequence to encode multiple stable tertiary configurations—core requirement for strain theory. Region-specific vulnerability patterns in Alzheimer’s brains may thus originate from context-dependent folding trajectories of Aβ(20-29), which templates the quaternary structure of larger aggregates. Notably, hippocampal versus amygdalar Aβ exhibits distinct synaptotoxic profiles in transgenic models, with intracellular Aβ accumulation in the basolateral amygdala specifically correlating with anxiety phenotypes independent of tau co-pathology [5]. This anatomical divergence suggests strain-like properties arising from microenvironment-modulated Aβ folding.
The Aβ(20-29) domain critically influences the oligomerization kinetics and neurotoxicity of amyloid-β through dynamic aggregation pathways. While traditional amyloid hypotheses emphasize fibrillar endpoints, contemporary models position soluble oligomers (oAβ) as primary neurotoxins. Paradoxically, Aβ(20-29)-containing peptides exhibit aggregation behaviors that challenge linear fibrillization models:
Critically, the oligomer hypothesis faces challenges regarding in vivo relevance: Amyloid plaques show poor correlation with cognitive decline, and significant Aβ deposition occurs in cognitively intact individuals [3]. This suggests Aβ(20-29)'s aggregation behavior—particularly its capacity to form soluble toxic oligomers—may be context-dependent, influenced by metal ions, oxidation, and chaperone proteins like Cyt c.
Table 2: Aggregation Pathways Modulated by Aβ(20-29) Interactions
Condition | Aggregate Morphology (TEM) | Toxicity Profile | Molecular Determinants |
---|---|---|---|
Aβ42 alone | Long, thin fibrils | High | β-sheet dominance (46% by CD) |
Aβ42 + Cyt c | Long, thick fibrils | Very high | Accelerated fibrillization |
Aβ42 + H₂O₂ | Long, thin fibrils | High | Minimal structural impact |
Aβ42 + Cyt c + H₂O₂ | Amorphous aggregates + protofibrils | Reduced | Covalent Aβ oxidation, Cyt c adducts |
Zn(II)-Aβ42 + Cyt c + H₂O₂ | β-sheet fibrils | Persistent | Metal-stabilized β-sheets |
The Aβ(20-29) region participates in distinct but convergent pathways with tau pathology to drive synaptic failure. Rather than operating in a rigid hierarchical cascade (Aβ → tau), experimental evidence reveals parallel mechanisms:
Notably, regional vulnerabilities emerge from differential pathway engagement: Aβ and tau synergistically impair hippocampal long-term potentiation (LTP) yet counteract each other’s LTP toxicity in the amygdala [5]. This anatomical dichotomy demonstrates that Aβ(20-29)'s influence on synaptic pathways is circuit-specific, with the fragment potentially modulating local proteostasis networks that determine tau mislocalization and kinase activation.
Table 3: Regional Pathogenic Mechanisms Involving Aβ and Tau
Brain Region | Primary Trigger | Transcriptional Signature | Functional Impairment | Pathway Interaction |
---|---|---|---|---|
Hippocampus | Synaptic tau | Myelination/RNA processing (Tau mice) | Spatial learning deficits | Synergistic LTP impairment |
Inflammation/synapses (APP/Tau mice) | ||||
Basolateral Amygdala | Intracellular Aβ | Astrocytic/microglial activation | Anxiety, fear phenotypes | Counteractive LTP effects |
63 AD-risk gene dysregulation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: